molecular formula C20H23F3N2O2 B3141103 N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 478078-19-2

N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No. B3141103
CAS RN: 478078-19-2
M. Wt: 380.4 g/mol
InChI Key: ZAFDEJXXKIAXQZ-UHFFFAOYSA-N
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Description

N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, also known as H-7, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been used in various studies to investigate biological processes, such as the regulation of gene expression and the action of neurotransmitters. H-7 has also been used in laboratory experiments to study the effects of various drugs on the body.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), with their simple structure and detailed understanding of their supramolecular self-assembly behavior, highlight the versatility of similar compounds in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by H-bonding, alongside their multivalent nature, underscores their potential in creating advanced materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

Degradation and Stability Studies

Research on the stability and degradation pathways of related compounds, such as nitisinone, offers valuable insights into the environmental fate and stability of similar chemical structures. Understanding the stability of these compounds in various conditions can contribute to their application in medical treatments and environmental remediation (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Photoreactive Labeling in Structural Biology

Photoaffinity labeling, involving photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, demonstrates the application of chemically related compounds in studying the organization of biological systems. This approach is essential for identifying drug targets, understanding transport processes, and elucidating interactions within biological membranes (Vodovozova, 2007).

Antioxidant and Microbiological Activity

Research into the structure-related antioxidant, microbiological, and cytotoxic activity of carboxylic acids, including derivatives with similar functional groups, underscores the potential of N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide in pharmacology and biochemistry. The structural attributes of these compounds significantly influence their biological activities, providing a basis for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Environmental Degradation of Pharmaceuticals

Advanced oxidation processes (AOPs) have been employed to degrade pharmaceuticals and related compounds, highlighting the importance of understanding the environmental behavior of such chemicals. Studies on degradation pathways, biotoxicity, and by-products of similar compounds can inform the development of methods for mitigating their environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2/c1-2-3-4-5-6-10-24-19(27)17-12-15(13-25-17)18(26)14-8-7-9-16(11-14)20(21,22)23/h7-9,11-13,25H,2-6,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFDEJXXKIAXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170131
Record name N-Heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478078-19-2
Record name N-Heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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